N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide

Lipophilicity Drug Design Physicochemical Properties

This thieno[3,4-c]pyrazole derivative features a non-oxidized thioether core, unsubstituted N2-phenyl ring, and para-trifluoromethylbenzamide (MW 389.4, XLogP3 4). It offers a distinct selectivity starting point for kinase inhibitor probe development, differentiated from meta-CF₃ regioisomers and sulfone analogs. Ideal for SAR expansion, kinome-wide profiling, and computational docking studies. Inquire for bulk pricing, purity ≥95%, and global shipping.

Molecular Formula C19H14F3N3OS
Molecular Weight 389.4
CAS No. 893930-23-9
Cat. No. B2792257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide
CAS893930-23-9
Molecular FormulaC19H14F3N3OS
Molecular Weight389.4
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C19H14F3N3OS/c20-19(21,22)13-8-6-12(7-9-13)18(26)23-17-15-10-27-11-16(15)24-25(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,23,26)
InChIKeyUTPAVXGYLAVBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide (CAS 893930-23-9): Chemical Identity and Procurement Profile


N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide (CAS 893930-23-9) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole bicyclic core, an N2-phenyl substituent, and a 4-(trifluoromethyl)benzamide moiety at the 3-position . The compound has a molecular weight of 389.4 g/mol, a computed XLogP3-AA of 4, one hydrogen bond donor, and six hydrogen bond acceptors . Thieno[3,4-c]pyrazoles have been investigated as kinase inhibitor scaffolds, with some analogs demonstrating submicromolar activity against KDR (VEGFR-2) . However, a systematic literature search reveals no peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters specifically for this compound as of the search date.

Why Thieno[3,4-c]pyrazole Analogs Cannot Be Interchanged: Structural Determinants of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide Differentiation


Within the thieno[3,4-c]pyrazole chemical space, minor structural modifications profoundly alter physicochemical and biological profiles. The target compound's specific combination of an unsubstituted N2-phenyl ring, a non-oxidized thiophene sulfur, and a para-trifluoromethylbenzamide group creates a unique pharmacophoric pattern not replicated by its closest commercially available analogs. The para-CF₃ substitution on the benzamide ring distinguishes it from meta-CF₃ regioisomers , while the non-oxidized thiophene differentiates it from 5,5-dioxo derivatives [REFS-2, REFS-3]. These structural variations predictably impact lipophilicity, metabolic stability, and target binding, meaning generic substitution without head-to-head biological data carries a high risk of divergent activity.

Quantitative Differentiation Evidence for N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide vs. Closest Analogs


Para- vs. Meta-CF₃ Benzamide: Impact on Lipophilicity and Predicted Permeability

The target compound bears a 4-(trifluoromethyl)benzamide (para-substitution), in contrast to the commercially available regioisomer N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(trifluoromethyl)benzamide (CAS 392256-35-8, meta-substitution) . While experimental logP/logD values are unavailable for either compound, the para-CF₃ orientation produces a distinct molecular dipole and electronic distribution compared to the meta-CF₃ isomer. In analogous benzamide series, para-CF₃ substitution has been associated with enhanced metabolic stability relative to meta-CF₃ due to reduced CYP-mediated oxidation at the para position . This regioisomeric distinction is critical for procurement decisions where specific logD targets or metabolic profiles are required.

Lipophilicity Drug Design Physicochemical Properties Permeability

Non-Oxidized Thiophene vs. 5,5-Dioxo Derivative: Conformational and Electronic Differences

The target compound possesses a thioether sulfur in the thieno[3,4-c]pyrazole core, whereas the closely related analog N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide (CAS 893932-08-6) contains a 5,5-dioxo (sulfone) group . Oxidation to the sulfone increases the electron-withdrawing character of the thiophene ring, alters the ring's conformational preference, and enhances aqueous solubility at the cost of increased polar surface area. In thienopyrazole kinase inhibitor series, sulfone vs. thioether oxidation state has been shown to modulate kinase selectivity profiles, though no direct comparative data exist for this specific pair . The non-oxidized form may retain greater conformational flexibility, potentially enabling binding to targets with deeper hydrophobic pockets.

Sulfone Oxidation State Conformational Analysis Reactivity Kinase Selectivity

N2-Phenyl vs. N2-(3-Chlorophenyl) Substitution: Predicted Impact on Target Binding and Selectivity

The target compound features an unsubstituted N2-phenyl ring, while the analog CAS 893932-08-6 incorporates a 3-chlorophenyl group at the same position. The introduction of chlorine adds steric bulk and the potential for halogen bonding interactions with target proteins. In kinase inhibitor design, halogen substitution on solvent-exposed aryl rings can enhance selectivity for kinases with suitably positioned backbone carbonyl groups in the hinge region . Conversely, the unsubstituted phenyl ring of the target compound may provide broader kinome coverage or reduced off-target liability, depending on the screening context. No head-to-head kinase profiling data exist for this pair.

Halogen Bonding Kinase Hinge Binding SAR Selectivity

Thieno[3,4-c]pyrazole Core vs. Alternative Fused Pyrazole Scaffolds: Scaffold-Level Differentiation in Kinase Inhibition

The thieno[3,4-c]pyrazole scaffold represents a distinct topology compared to other fused pyrazole systems such as thieno[2,3-c]pyrazole, pyrazolo[1,5-a]pyrimidine, or indazole. In a kinase-targeted library study, thieno[3,4-c]pyrazole analogs were identified as submicromolar inhibitors of KDR (VEGFR-2), demonstrating that this specific ring fusion geometry is compatible with ATP-binding site occupation . The [3,4-c] fusion pattern places the sulfur atom in a unique position relative to the hinge-binding pyrazole nitrogen, which may influence hydrogen bond geometry and selectivity compared to the [2,3-c] regioisomer. No quantitative comparative data between these regioisomeric cores are available in the public domain.

Scaffold Hopping Kinase Inhibitor Privileged Structure Thienopyrazole

Recommended Application Scenarios for N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(trifluoromethyl)benzamide Based on Differential Evidence


Kinase Inhibitor Probe Development: KDR (VEGFR-2) and Kinome-Wide Profiling

Given the thieno[3,4-c]pyrazole scaffold's established submicromolar KDR inhibition , this compound is suitable as a starting point for kinase inhibitor probe development. The non-oxidized thioether form and unsubstituted N2-phenyl ring offer a distinct selectivity starting point compared to sulfone or halogenated analogs, making it a valuable tool compound for kinome-wide profiling studies aimed at identifying kinase targets sensitive to this specific substitution pattern . Its para-CF₃ benzamide moiety may confer metabolic advantages over meta-CF₃ regioisomers, supporting its use in cellular kinase inhibition assays where compound stability is critical .

Structure-Activity Relationship (SAR) Matrix Expansion for Thienopyrazole Chemical Series

This compound occupies an under-explored region of the thieno[3,4-c]pyrazole SAR landscape, combining a simple N2-phenyl group with a para-trifluoromethylbenzamide. It can serve as a reference point for systematic SAR expansion, allowing medicinal chemistry teams to benchmark newly synthesized analogs against a well-defined, unadorned core structure. This facilitates clear attribution of activity changes to specific structural modifications, a critical capability when building predictive SAR models .

Negative Control or Counter-Screen Compound for Autotaxin or Kinase Assays Involving Oxidized Analogs

Thieno[3,4-c]pyrazole derivatives have been reported as autotaxin (ATX) inhibitors . The non-oxidized thioether core of this compound contrasts with the oxidized or acetamide-bearing ATX inhibitors in the patent literature, making it a potential negative control for counter-screening campaigns designed to isolate oxidation-state-dependent pharmacology. Its structural similarity to active ATX inhibitors, combined with the absence of the key acetamide linker, supports its use in target engagement studies.

Computational Chemistry and Docking Studies for Kinase Selectivity Prediction

With a molecular weight of 389.4 g/mol, XLogP3-AA of 4, and a non-oxidized thieno[3,4-c]pyrazole core , this compound is well-suited for computational docking and molecular dynamics simulations. Its moderate size and lipophilicity enable efficient virtual screening workflows, while its structural differentiation from regioisomeric and oxidized analogs provides a unique test case for validating computational models of kinase selectivity.

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